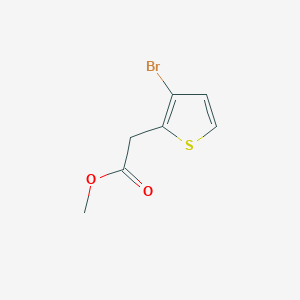
Methyl 2-(3-bromothiophen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-bromothiophen-2-yl)acetate is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromothiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the bromination of thiophene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting bromothiophene is then reacted with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromothiophen-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-(3-bromothiophen-2-yl)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting various diseases.
Material Science: Utilized in the synthesis of thiophene-based polymers and materials with electronic properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromothiophen-2-yl)acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism would involve interactions with biological targets, such as enzymes or receptors, depending on the final drug structure.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-bromothiophen-3-yl)acetate
- Methyl 2-(5-bromothiophen-2-yl)acetate
Uniqueness
Methyl 2-(3-bromothiophen-2-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable intermediate in the synthesis of specific target molecules that require this particular substitution pattern.
Properties
Molecular Formula |
C7H7BrO2S |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
methyl 2-(3-bromothiophen-2-yl)acetate |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)4-6-5(8)2-3-11-6/h2-3H,4H2,1H3 |
InChI Key |
KDRYTEZWSRTHDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















